2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile
CAS No.: 1228665-87-9
Cat. No.: VC2644721
Molecular Formula: C10H10FN3
Molecular Weight: 191.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228665-87-9 |
|---|---|
| Molecular Formula | C10H10FN3 |
| Molecular Weight | 191.2 g/mol |
| IUPAC Name | 2-fluoro-6-pyrrolidin-1-ylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C10H10FN3/c11-10-8(7-12)3-4-9(13-10)14-5-1-2-6-14/h3-4H,1-2,5-6H2 |
| Standard InChI Key | JBPGNRHVOLTXAJ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC(=C(C=C2)C#N)F |
| Canonical SMILES | C1CCN(C1)C2=NC(=C(C=C2)C#N)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile features a pyridine ring with three key functional groups: a fluorine atom at position 2, a nitrile group (C≡N) at position 3, and a pyrrolidine ring attached at position 6 . This arrangement creates a molecule with multiple potential interaction sites for biological targets. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that forms a tertiary amine when connected to the pyridine ring. The structure combines aromatic and aliphatic components, creating a hybrid molecule with distinctive physicochemical properties and reactivity patterns that make it valuable for medicinal chemistry applications.
Physical and Chemical Properties
The physical and chemical properties of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile are summarized in Table 1, compiled from the available data sources:
Synthesis Methods
Nucleophilic Aromatic Substitution
The most common approach likely involves nucleophilic aromatic substitution (SNAr) reactions, where the pyrrolidine acts as the nucleophile, displacing a leaving group on a fluorinated nicotinonitrile precursor. The general reaction scheme might involve the following steps:
-
Starting with a suitable 2-fluoro-6-halogenated nicotinonitrile (where the halogen is typically chlorine or bromine)
-
Reacting with pyrrolidine under appropriate conditions, such as in the presence of a base and suitable solvent
-
Purification of the final product through techniques such as recrystallization or chromatography
This synthetic route takes advantage of the activating effect of the nitrile group and the fluorine atom, which enhance the electrophilicity of the pyridine ring and facilitate the nucleophilic substitution. The fluorine at position 2 typically remains unaffected due to the directing effects of the other substituents and the relative reactivity of different positions on the pyridine ring.
Current Research and Development
Medicinal Chemistry Investigations
The compound's appearance in chemical catalogs and databases suggests it may be used as a building block in medicinal chemistry programs, serving as an intermediate in the synthesis of more complex bioactive molecules . Its well-defined structure with multiple functional groups provides opportunities for further chemical modifications and the development of derivative compounds with enhanced properties. Additionally, it might function as a tool compound for investigating biological pathways involving nicotinic receptors, helping researchers better understand the mechanisms of cholinergic neurotransmission and identify new therapeutic targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume